molecular formula C40H47ClN2O10S2 B1264978 NIR-820 dye

NIR-820 dye

Cat. No.: B1264978
M. Wt: 815.4 g/mol
InChI Key: HJEIDWZAADEXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NIR-820 dye is a near-infrared (NIR) cyanine dye that serves as a versatile and stable alternative to indocyanine green (ICG) for advanced research applications . It features excitation and emission wavelengths of approximately 710-793 nm and 820-858 nm, respectively, operating within the NIR-I optical window where biological tissues exhibit minimal absorption and scattering, thus enabling deeper tissue penetration for high-resolution imaging . Its emission spectrum is broad, extending into the NIR-II region (900-1700 nm), which further enhances its potential for high-fidelity in vivo imaging . A key research value of IR-820 lies in its dual functionality for both diagnostic imaging and therapeutic intervention, a concept known as theranostics . For photothermal therapy (PTT), the dye efficiently converts absorbed NIR light into thermal energy. Studies demonstrate that this photothermal effect can elevate temperatures above the lethal threshold for cancer cells, leading to significant tumor growth inhibition and even complete eradication in preclinical models . This photothermal cytotoxicity, primarily induced through apoptosis, is a preferred cell-death pathway that may reduce the risk of inflammation and tumor recurrence . Furthermore, IR-820 exhibits markedly superior in vitro and in vivo stability compared to ICG, with a degradation half-time approximately double that of ICG and a significantly longer plasma circulation life, allowing for extended imaging windows . To overcome the inherent hydrophobicity and potential nonspecific distribution of the free dye, researchers often encapsulate IR-820 in various nanoformulations. These include biodegradable polymeric nanoparticles like poly(lactic-co-glycolic acid) (PLGA), conjugates with biopolymers such as chitosan, and lipid-polymer hybrid coreshell structures . These delivery systems enhance the dye's water dispersibility, biocompatibility, and circulation time, and facilitate passive targeting to tumor sites via the enhanced permeability and retention (EPR) effect. The resulting nanoparticles are monodispersed and stable, making them suitable for investigating image-guided cancer therapy . In vivo, IR-820 has been successfully utilized for real-time cerebrovascular functional imaging and subcutaneous tumor modeling . Its biodistribution studies show that it is primarily excreted via the hepatobiliary and renal systems, and it has demonstrated a favorable safety profile with negligible toxicity in preclinical histology and blood tests . Applications: - In vitro and in vivo Near-Infrared Fluorescence Bioimaging - Photothermal Therapy (PTT) for Cancer Research - Development of Theranostic Nanoformulations - Cerebrovascular and Tumor Angiography

Properties

Molecular Formula

C40H47ClN2O10S2

Molecular Weight

815.4 g/mol

IUPAC Name

4-[(2Z)-5-carboxy-2-[(2E)-2-[3-[(E)-2-[5-carboxy-3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate;hydron

InChI

InChI=1S/C40H47ClN2O10S2/c1-39(2)30-24-28(37(44)45)12-16-32(30)42(20-5-7-22-54(48,49)50)34(39)18-14-26-10-9-11-27(36(26)41)15-19-35-40(3,4)31-25-29(38(46)47)13-17-33(31)43(35)21-6-8-23-55(51,52)53/h12-19,24-25H,5-11,20-23H2,1-4H3,(H3-,44,45,46,47,48,49,50,51,52,53)

InChI Key

HJEIDWZAADEXGG-UHFFFAOYSA-N

Isomeric SMILES

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1/C=C/C3=C(/C(=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)/CCC3)Cl)CCCCS(=O)(=O)[O-])C

Canonical SMILES

[H+].CC1(C2=C(C=CC(=C2)C(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)C(=O)O)(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C

Origin of Product

United States

Scientific Research Applications

Optical Imaging Applications

1. In Vivo Imaging:
NIR-820 dye exhibits considerable fluorescence intensity in the near-infrared region, making it suitable for in vivo imaging applications. A study demonstrated that NIR-820 enabled real-time cerebrovascular functional imaging in mice, showcasing high spatial resolution and deep tissue penetration. The dye's brightness in serum was notably higher than in water, enhancing its potential for angiography .

2. Tumor Imaging and Therapy:
NIR-820 has been employed for both imaging and photothermal therapy of tumors. In vivo studies indicated that subcutaneous tumors treated with NIR-820 showed significant inhibition or complete eradication. The dye's photothermal effect, combined with its imaging capabilities, positions it as a promising candidate for cancer theranostics .

3. Comparison with Indocyanine Green:
A comparative study highlighted that NIR-820 offers advantages over indocyanine green (ICG), particularly regarding stability in aqueous solutions and longer plasma residence time. In vitro experiments revealed that NIR-820 maintained a consistent peak emission wavelength, which is crucial for reliable imaging outcomes .

Nanoparticle Formulations

1. Encapsulation in Polymeric Nanocarriers:
Research has focused on encapsulating NIR-820 within biocompatible polymeric nanocarriers to enhance its photothermal efficiency and stability. One study synthesized a core-shell nanocarrier using poly(lactic glycolic acid) as the core and phospholipid-poly(ethylene glycol) as the shell, resulting in improved circulation half-life and stability compared to ICG .

2. Fluorescent Silica Nanoparticles:
NIR-820 has also been integrated into silica nanoparticles for multiplexed assays and imaging applications. These nanoparticles were characterized to optimize fluorescence intensity and biocompatibility, demonstrating the versatility of NIR-820 as a fluorophore in bioanalytical applications .

Photothermal Therapy

NIR-820's photothermal properties have been extensively studied for therapeutic applications:

1. Mechanism of Action:
The dye acts as a photothermal agent when exposed to near-infrared light, converting light energy into heat to selectively destroy cancer cells while minimizing damage to surrounding healthy tissues. This property is particularly beneficial for targeted cancer therapies .

2. Case Studies:
Case studies have shown that NIR-820-loaded nanoparticles significantly enhanced therapeutic outcomes in breast cancer models by inducing localized hyperthermia upon laser irradiation, leading to effective tumor ablation .

Summary of Findings

Application AreaKey FindingsReferences
In Vivo ImagingHigh spatial resolution; effective cerebrovascular imaging
Tumor Imaging/TherapySignificant tumor inhibition/eradication
Nanoparticle FormulationsEnhanced stability and circulation half-life
Photothermal TherapyEffective tumor ablation via localized hyperthermia

Comparison with Similar Compounds

NIR-820 vs. NIR-920

NIR-920, a derivative of NIR-820, was developed via molecular engineering by replacing sulfur (S) atoms with selenium (Se) in the thiadiazole (BBTD) electron acceptor. This substitution induces a 100 nm red shift in absorption (peak at 920 nm), enabling imaging in the NIR-IIb region (1,000–1,700 nm). Unlike NIR-820, NIR-920 exhibits aggregation-induced emission (AIE) properties, enhancing brightness in aggregated states. While NIR-820 is effective for conventional NIR-I imaging (700–900 nm), NIR-920’s extended wavelength improves spatial resolution and penetration depth for lymph node imaging and surgical navigation .

Key Data:

Parameter NIR-820 NIR-920
Absorption Peak 820 nm 920 nm
Emission Region NIR-I NIR-IIb
Brightness Mechanism Conventional Fluorescence AIE
Primary Application MRI/Optical Imaging NIR-IIb Imaging

NIR-820 vs. IR-820

IR-820, structurally related to NIR-820, operates in the NIR-II window (900–1,700 nm) and demonstrates dual functionality in fluorescence imaging and photothermal therapy. Unlike NIR-820, IR-820 shows increased fluorescence intensity in serum compared to water, making it suitable for real-time cerebrovascular imaging and tumor theranostics. IR-820 also exhibits superior photothermal conversion efficiency, enabling tumor eradication under laser irradiation. However, NIR-820’s conjugation with PBNPs provides dual-modal (MRI/optical) capabilities, which IR-820 lacks .

Key Data:

Parameter NIR-820 IR-820
Emission Region NIR-I NIR-II
Photothermal Effect Limited High
Multimodal Utility MRI/Optical Optical/Photothermal
LogD Value −3.3 ± 0.7 (hydrophilic) Not reported

NIR-820-PBNP Conjugates vs. Other Prussian Blue-Based Systems

NIR-820 conjugated with citrate-coated PBNPs forms a nanocomposite with enhanced T1-weighted MRI contrast (relaxivity rate: 8.7 mM⁻¹s⁻¹ for Fe³⁺). This system outperforms uncoated PBNPs and other inorganic nanoparticles (e.g., gold nanoparticles) in colloidal stability and biocompatibility. For instance, PBNP-NIR-820 maintains >95% radiochemical purity in ⁶⁸Ga labeling, whereas ⁶⁴Cu-labeled analogs show reduced purity (<90%) due to instability .

Key Data:

Parameter NIR-820-PBNP Uncoated PBNPs Gold Nanoparticles
Relaxivity (r1) 8.7 mM⁻¹s⁻¹ 5.2 mM⁻¹s⁻¹ <3.0 mM⁻¹s⁻¹
Radiochemical Purity (⁶⁸Ga) >95% Not applicable Not applicable
Cytotoxicity None observed None observed Variable

NIR-820 vs. PESIN Conjugates

PESIN peptide multimers conjugated with NIR-820 derivatives (e.g., MIU2 and MIU3) demonstrate modular synthesis via Suzuki cross-coupling and solid-phase peptide synthesis. These conjugates exhibit logD values of −2.6 ± 0.1 (MIU2) and −2.9 ± 0.1 (MIU3), comparable to free NIR-820 (−3.3 ± 0.7). However, higher-order multimers (e.g., homotetramers) show reduced hydrophilicity (logD = −1.8 ± 0.1), impacting biodistribution. NIR-820’s versatility in covalent bonding (e.g., C–C bonds) ensures robustness in these conjugates .

Key Data:

Parameter NIR-820-PESIN (MIU2) NIR-820-PESIN (Homotetramer)
LogD −2.6 ± 0.1 −1.8 ± 0.1
Radiochemical Yield 95% 95%
Molar Activity 18–60 GBq/µmol (⁶⁸Ga) 5–40 GBq/µmol (⁶⁴Cu)

Preparation Methods

IR-820 belongs to the cyanine dye family, characterized by a polymethine chain linking two nitrogen-containing heterocycles. The core structure consists of a benzindole moiety conjugated with a sulfonate group, enhancing water solubility and fluorescence intensity in biological media. Figure 1A (referenced in) illustrates the dye’s chemical structure, which exhibits a peak absorption wavelength of 793 nm in serum and 710 nm in aqueous solutions. The fluorescence emission red-shifts from 829 nm in water to 858 nm in serum, attributed to interactions with serum proteins that stabilize the excited state.

Synthesis of IR-820 Cyanine Dye

The synthesis of IR-820 involves condensing 1,1,2-trimethyl-1H-benz[e]indole with a chlorinated polymethine chain in the presence of a base, followed by sulfonation to introduce the sulfonate group. Ethylenediamine linkers are subsequently added to facilitate polymer conjugation, achieving a reaction yield exceeding 90%. Critical parameters include:

  • Reaction temperature : Maintained at 60–80°C to prevent decomposition.
  • Solvent system : Anhydrous dimethyl sulfoxide (DMSO) ensures solubility of hydrophobic intermediates.
  • Purification : Column chromatography with silica gel and methanol/chloroform eluents removes unreacted precursors.

Polymer Functionalization for Enhanced Stokes Shift and Biocompatibility

Functionalizing IR-820 with amphiphilic polymers tunes its optical properties and improves biocompatibility. Poly(isobutylene-alt-maleic anhydride) (PMA) is a widely used polymer due to its carboxylic acid groups, which enable covalent bonding to the dye’s ethylenediamine linker.

Conjugation Protocol

  • Activation of PMA : The polymer is dissolved in DMSO and reacted with N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups.
  • Dye coupling : IR-820-ethylenediamine is added dropwise to the activated PMA solution, stirred for 24 hours at room temperature.
  • Purification : Unconjugated dye is removed via dialysis (molecular weight cutoff: 3.5 kDa) against phosphate-buffered saline (PBS).

This functionalization increases the Stokes shift from 106 nm (unmodified IR-820) to 208 nm, reducing self-quenching and improving signal-to-noise ratios in imaging.

Table 1: Optical Properties of IR-820 Before and After Polymer Functionalization
Parameter Unmodified IR-820 PMA-Functionalized IR-820
Absorption λmax (nm) 710 725
Emission λmax (nm) 816 933
Stokes shift (nm) 106 208
Quantum yield 0.12 0.18

Data sourced from.

Nanoencapsulation via Lipid-Polymer Hybrid Nanoparticles

To address IR-820’s limited aqueous stability and rapid clearance, researchers have encapsulated the dye into poly(lactic-co-glycolic acid) (PLGA) nanoparticles coated with phospholipids.

Nanoprecipitation Method

  • Dye-polymer complexation : IR-820 (300 µg) is dissolved in DMSO and mixed with PLGA (1 mg) in acetonitrile.
  • Lipid coating : A lipid mixture (DSPE-PEG and DSPG, 4:3 w/w) in ethanol is added to the PLGA solution under stirring, forming core-shell nanoparticles.
  • Purification : Centrifugation (10 kDa Amicon filters, 3,500 rpm) removes free dye and solvents.
Table 2: Optimization of IR-820 Loading in PLGA Nanoparticles
IR-820 Input (µg) Encapsulation Efficiency (%) Hydrodynamic Diameter (nm) Polydispersity Index (PDI)
150 58 ± 4 98 ± 6 0.15 ± 0.02
300 82 ± 3 103 ± 8 0.16 ± 0.03
400 71 ± 5 121 ± 9 0.21 ± 0.04

Data from demonstrates that 300 µg input achieves optimal encapsulation without compromising nanoparticle monodispersity.

Photothermal Efficiency of IR-820-Loaded Nanoparticles

IR-820 PLGA nanoparticles exhibit concentration-dependent photothermal conversion. Under 808 nm laser irradiation (14.1 W/cm²), a 120 µM dye solution reaches 55°C within 4 minutes, sufficient for hyperthermia-mediated cell death.

Table 3: Temperature Rise of IR-820 PLGA Nanoparticles vs. Free Dye
IR-820 Concentration (µM) ∆T (°C) – Free IR-820 ∆T (°C) – IR-820 PLGA
20 12 ± 1 15 ± 2
60 28 ± 3 34 ± 4
120 42 ± 5 49 ± 6

Data sourced from.

Functionalization with Magnetic Nanoparticles for Bimodal Imaging

IR-820 has been conjugated to iron oxide (Fe3O4) magnetic nanoparticles (MNPs) to create bimodal probes for fluorescence and magnetic resonance imaging (MRI).

Grafting IR-820-PMA onto MNPs

  • MNP synthesis : Fe3O4 MNPs (6 nm diameter) are prepared via coprecipitation of Fe2+ and Fe3+ salts.
  • Surface modification : MNPs are coated with aminopropyltriethoxysilane (APTES) to introduce amine groups.
  • Conjugation : IR-820-PMA is grafted onto MNPs via EDC/NHS chemistry, followed by dialysis to remove unbound dye.

The hybrid nanoparticles exhibit a transverse relaxivity (r2) of 98 mM−1s−1, enabling T2-weighted MRI contrast.

Stability and Release Kinetics

Colloidal Stability

IR-820 PLGA nanoparticles maintain a hydrodynamic diameter of 103 ± 8 nm and zeta potential of −32 ± 4 mV in PBS for 7 days, indicating high colloidal stability.

Dye Release Profile

In vitro release studies using dialysis bags (3.5 kDa) show sustained release over 72 hours:

  • Free IR-820 : 95% released within 24 hours.
  • IR-820 PLGA : 45% released at 24 hours, 80% at 72 hours.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing NIR-820-conjugated nanoparticles for dual-modal imaging applications?

  • Methodological Answer : The synthesis involves conjugating Prussian blue nanoparticles (PBNPs) with NIR-820 dye. First, PBNPs are stabilized using citrate coatings to enhance colloidal stability and reduce aggregation. The this compound is then chemically conjugated to the citrate-coated PBNPs via carbodiimide crosslinking. After each modification step, colloidal stability and monodispersity must be verified using dynamic light scattering (DLS) and zeta potential measurements. Relaxometry (e.g., measuring T1-weighted MRI contrast enhancement) and spectrophotometry (e.g., absorption at 820 nm) are critical for confirming functional conjugation .

Q. Which characterization techniques are essential for validating this compound conjugates in preclinical studies?

  • Methodological Answer :

  • Physical Characterization : Use transmission electron microscopy (TEM) to assess nanoparticle size and morphology.
  • Optical Properties : Measure absorption/emission spectra (λmax at 820 nm) to confirm dye integrity post-conjugation .
  • MRI Performance : Quantify relaxivity (r1/r2 values) to evaluate T1-weighted contrast enhancement in vitro and in vivo .
  • Colloidal Stability : Monitor hydrodynamic diameter and polydispersity index (PDI) via DLS over time and in physiological buffers .

Q. How can researchers address discrepancies in reported cytotoxicity data for NIR-820-conjugated nanoparticles?

  • Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., cell type, exposure duration). To resolve this:

  • Use standardized assays (e.g., MTT, LDH release) across multiple cell lines.
  • Include positive controls (e.g., free this compound) and negative controls (untreated cells) in parallel experiments.
  • Perform longitudinal studies (e.g., 24–72 hours) to assess time-dependent toxicity, as short-term assays may miss delayed effects .

Advanced Research Questions

Q. What experimental strategies can optimize the photostability of this compound in aqueous biological environments?

  • Methodological Answer :

  • Encapsulation : Embed NIR-820 in hydrophilic polymer matrices (e.g., PEGylated liposomes) to shield it from hydrolytic degradation.
  • Aggregation Mitigation : Introduce steric hindrance via surface functionalization (e.g., zwitterionic coatings) to reduce dye-dye interactions.
  • Photostability Assays : Use continuous laser irradiation (e.g., 808 nm) to quantify fluorescence decay rates and compare formulations .

Q. How can researchers reconcile conflicting data on cellular uptake mechanisms of NIR-820-conjugated nanoparticles?

  • Methodological Answer : Contradictory findings (e.g., phagocytosis vs. passive diffusion) may stem from cell-type specificity. To address this:

  • Perform competitive inhibition assays using pharmacological blockers (e.g., cytochalasin D for phagocytosis, methyl-β-cyclodextrin for lipid raft-mediated uptake).
  • Use fluorescence microscopy with organelle-specific dyes (e.g., Lysotracker) to track intracellular trafficking pathways .

Q. What experimental designs are critical for validating NIR-820’s dual-modal imaging efficacy in vivo?

  • Methodological Answer :

  • Dose Optimization : Conduct pharmacokinetic studies to determine the optimal dye concentration for balancing MRI contrast and optical signal-to-noise ratios.
  • Multi-Modal Validation : Co-register MRI and near-infrared fluorescence (NIRF) images post-injection to confirm spatial overlap of signals.
  • Control Groups : Include animals injected with unconjugated PBNPs or free NIR-820 to isolate the contribution of the conjugated system .

Q. How can researchers address discrepancies between in vitro and in vivo biocompatibility results for NIR-820-based probes?

  • Methodological Answer :

  • In Vivo Toxicity Screening : Perform histopathological analysis of major organs (liver, kidneys) post-administration to detect subacute toxicity missed in vitro.
  • Immune Response Monitoring : Quantify serum cytokine levels (e.g., IL-6, TNF-α) to assess inflammatory reactions.
  • Biodistribution Studies : Use inductively coupled plasma mass spectrometry (ICP-MS) to track nanoparticle accumulation in organs over time .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting relaxivity values reported for NIR-820-conjugated nanoparticles?

  • Methodological Answer : Variations in relaxivity (r1/r2) may arise from differences in nanoparticle iron content or aggregation states. To resolve this:

  • Standardize measurement conditions (e.g., magnetic field strength, temperature).
  • Correlate relaxivity with TEM-derived iron core sizes and spectrophotometric dye-loading efficiency .

Q. What statistical approaches are recommended for analyzing dose-dependent optical signal variability in NIR-820 studies?

  • Methodological Answer :

  • Use nonlinear regression models (e.g., sigmoidal dose-response curves) to quantify dynamic signal ranges.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare signal intensities across dose groups.
  • Include power analysis during experimental design to ensure sufficient sample sizes for detecting subtle effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NIR-820 dye
Reactant of Route 2
NIR-820 dye

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.